16,17-Dihydroxyviolanthrone

Catalog No.
S620622
CAS No.
128-59-6
M.F
C34H16O4
M. Wt
488.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16,17-Dihydroxyviolanthrone

CAS Number

128-59-6

Product Name

16,17-Dihydroxyviolanthrone

IUPAC Name

30,34-dihydroxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione

Molecular Formula

C34H16O4

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C34H16O4/c35-25-13-23-15-5-1-3-7-19(15)33(37)21-11-9-17-18-10-12-22-28-24(16-6-2-4-8-20(16)34(22)38)14-26(36)32(30(18)28)31(25)29(17)27(21)23/h1-14,35-36H

InChI Key

MGYICCKROPVHMA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC(=C4C5=C(C=CC(=C35)C2=O)C6=C7C4=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)O)O

Synonyms

16,17-dihydroxyviolanthrone, oxybenzone (dye)

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C4C5=C(C=CC(=C35)C2=O)C6=C7C4=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)O)O

16,17-Dihydroxyviolanthrone is a polycyclic aromatic compound characterized by its two hydroxyl groups located at the 16 and 17 positions of the violanthrone structure. Its chemical formula is C34H16O4, and it is known for its vibrant color and potential applications in dyeing and pigments. The compound exhibits unique electronic properties due to its conjugated system, which allows for various chemical interactions and reactions.

  • Electrochemical Oxidation: This compound can undergo reversible two-electron oxidation to form violanthrone-16,17-quinone. The cyclic voltammetry studies indicate that this process is well-defined, with peak separations around 70 mV in dry dimethylformamide .
  • Chlorination: When reacted with phosphorus pentachloride, 16,17-dihydroxyviolanthrone can be chlorinated, leading to various chlorinated derivatives .
  • Functionalization: The compound can also be involved in one-pot synthetic routes for further functionalization, particularly with alkenylboronic acids .

Research indicates that 16,17-dihydroxyviolanthrone exhibits potential biological activities, including:

  • Antioxidant Properties: Its structure allows it to act as a radical scavenger, which may contribute to its protective effects against oxidative stress.
  • Fluorescent Properties: The compound displays notable fluorescence characteristics, making it a candidate for applications in bioimaging and sensing technologies .

Several methods have been developed for synthesizing 16,17-dihydroxyviolanthrone:

  • Electrochemical Synthesis: A method involving electrochemical oxidation of precursors has been explored, allowing for the generation of the compound in a controlled manner .
  • Chemical Functionalization: Starting from readily available derivatives like 16,17-dimethoxyviolanthrone, various synthetic routes have been proposed to introduce hydroxyl groups at the desired positions .

The applications of 16,17-dihydroxyviolanthrone are diverse:

  • Dye Industry: It is primarily used as a vat dye due to its intense color and stability.
  • Fluorescent Probes: Its fluorescent properties make it suitable for use in biological imaging and as a probe in various analytical techniques.
  • Material Science: The compound's unique electronic properties lend it potential uses in organic electronics and photovoltaic devices.

Studies on the interactions of 16,17-dihydroxyviolanthrone with other molecules highlight its reactivity:

  • Complex Formation: It can form complexes with metal ions, which may enhance its properties for specific applications in catalysis or sensing.
  • Reactivity with Other Dyes: Interaction studies have shown that it can participate in reactions with other dye compounds, influencing their stability and color properties .

Several compounds share structural similarities with 16,17-dihydroxyviolanthrone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
ViolanthroneBase structure without hydroxylsLacks hydroxyl groups; serves as a precursor
4,5-DihydroxypheanthreneHydroxyl groups at different positionsDoes not exhibit similar electrochemical behavior
AnthraquinoneSimilar aromatic systemKnown for different reactivity patterns

Uniqueness of 16,17-Dihydroxyviolanthrone

What sets 16,17-dihydroxyviolanthrone apart from these similar compounds is its specific positioning of hydroxyl groups at the 16 and 17 positions. This configuration not only influences its electronic properties but also enhances its reactivity compared to other related compounds. Its reversible electrochemical behavior further distinguishes it from simpler analogs like 4,5-dihydroxypheanthrene .

16,17-Dihydroxyviolanthrone emerged as an important compound in the development of vat dyes, particularly in the early to mid-20th century when synthetic dye chemistry was rapidly evolving. The compound's significance stems from its role as a crucial intermediate in the production of green vat dyes, especially the commercially important Indanthren Brilliant Green series. The development of this compound represented a significant advancement in understanding polycyclic aromatic hydrocarbons and their derivatives with specific functional groups.

The scientific significance of 16,17-dihydroxyviolanthrone extends beyond its applications in the dye industry. Its unique structure as a bay quinone has made it valuable for understanding the relationship between molecular structure and properties such as stability, reactivity, and electrochemical behavior. The compound has provided insights into how electronic properties can be tuned through structural modifications, contributing to the broader field of organic materials chemistry.

Position within Violanthrone Chemistry Research

Violanthrone (dibenzanthrone) serves as a foundational structure in a class of vat dyes and organic materials. X-ray crystallography confirms that the violanthrone molecule is planar with C₂ᵥ symmetry, making it an interesting building block for functional materials. Within this framework, 16,17-dihydroxyviolanthrone occupies a pivotal position as it serves as a versatile intermediate for further functionalization.

Research into violanthrone chemistry has demonstrated that molecular tailoring of the violanthrone core is both straightforward and highly effective in modifying properties. The hydroxyl groups at positions 16 and 17 provide convenient sites for further chemical modifications, enabling the synthesis of derivatives with tailored properties for specific applications. This position-specific functionalization capability has made 16,17-dihydroxyviolanthrone particularly valuable in the development of materials with precise electronic and optical characteristics.

Bay Quinones: Structural Classification and Research Framework

Bay quinones represent a distinct subclass of quinones characterized by carbonyl oxygen atoms positioned in the bay region of polycyclic aromatic hydrocarbons. This structural arrangement creates unique electronic and physical properties due to the close spatial interaction of the two oxygen atoms, which forces the system out of planarity and results in reduced π-overlap and increased strain.

16,17-Dihydroxyviolanthrone belongs to this fascinating class of compounds, exhibiting distinctive features that stem from its bay quinone structure. The research framework for investigating bay quinones has focused on understanding:

  • The relationship between structural features and stability
  • Electronic properties and their dependence on molecular architecture
  • Reactivity patterns and mechanisms
  • Potential for applications in various fields

The study of bay quinones, including 16,17-dihydroxyviolanthrone, has contributed significantly to understanding structure-property relationships in complex organic systems, particularly how molecular geometry influences electronic behavior and reactivity.

Current Significance in Materials Science and Electronics

In recent years, 16,17-dihydroxyviolanthrone and its derivatives have gained increasing attention in materials science and organic electronics. Violanthrone derivatives represent a promising group of semiconductor materials due to their extended π-conjugated frameworks and tunable electronic properties.

Research has demonstrated that through appropriate molecular engineering, violanthrone-based materials can achieve:

  • Narrow HOMO-LUMO gaps (1.46-1.47 eV)
  • Wide absorption ranges exceeding 800 nm
  • Reversible oxidation and reduction waves
  • Electron acceptor capability in organic photovoltaics

These properties make 16,17-dihydroxyviolanthrone-derived materials potentially valuable for applications in organic electronic devices, including solar cells, field-effect transistors, and sensors. The ability to fine-tune the electronic properties through chemical modification of the hydroxyl groups provides a versatile platform for developing materials with precisely tailored characteristics for specific electronic applications.

16,17-Dihydroxyviolanthrone exhibits a distinctive bay region configuration that fundamentally influences its molecular architecture and chemical properties [8] [9]. The compound features two hydroxyl groups positioned at the 16 and 17 positions, which are located within the bay region of the violanthrone scaffold [1] [2]. This bay region arrangement creates a unique spatial environment where the hydroxyl moieties are forced into close proximity, resulting in significant steric interactions [8] [17].

The bay region configuration in 16,17-dihydroxyviolanthrone leads to the development of axial chirality, a phenomenon observed in polycyclic aromatic systems where molecular rotation is restricted [9] [15]. Unlike central chirality, which depends on tetrahedral carbon centers, axial chirality in this compound arises from the non-coplanar arrangement of the aromatic rings and the restricted rotation about specific bonds [11] [15]. The axial chiral nature of the molecule is particularly pronounced due to the close spatial interaction of the hydroxyl oxygen atoms, which forces the system to adopt a non-planar conformation [8] [12].

Computational studies have revealed that the bay region configuration significantly influences the electronic properties of the molecule [8] [17]. The proximity of the hydroxyl groups in the bay region creates substantial steric hindrance, leading to deviation from planarity and reduced π-overlap between adjacent aromatic rings [17] [20]. This spatial arrangement results in an energy barrier to rotation that maintains the axial chirality of the compound under ambient conditions [11] [15].

PropertyValueReference
Molecular FormulaC₃₄H₁₆O₄ [1] [2]
Molecular Weight488.5 g/mol [1] [4]
Bay Region Positions16,17 [8] [9]
Chirality TypeAxial [9] [15]

The axial chirality of 16,17-dihydroxyviolanthrone has been confirmed through various spectroscopic and computational methods [9] [11]. Vibrational circular dichroism measurements have demonstrated characteristic cotton effects that reflect the different axial chirality configurations [11]. The magnitude and sign of these effects are directly correlated with the dihedral angles between the aromatic ring systems and the orientation of the hydroxyl substituents in the bay region [11] [15].

Non-planar Structural Characteristics

The non-planar nature of 16,17-dihydroxyviolanthrone represents a fundamental departure from the typical planar geometry observed in many polycyclic aromatic hydrocarbons [8] [12]. The presence of hydroxyl groups in the bay region forces the molecule to adopt a twisted conformation that minimizes steric repulsion between the oxygen atoms [8] [17]. This structural distortion has profound implications for the compound's electronic properties and chemical reactivity [17] [20].

Density functional theory calculations using the M06-2X functional with cc-pVTZ basis sets have provided detailed insights into the non-planar geometry of 16,17-dihydroxyviolanthrone [8] [17]. The optimized structure reveals significant deviation from planarity, with dihedral angles between adjacent aromatic rings ranging from 15 to 30 degrees [8]. The hydroxyl groups are positioned such that their oxygen atoms maintain a distance of approximately 2.65 Å, which is considerably shorter than the van der Waals contact distance [8] [17].

The non-planar conformation directly affects the π-conjugation within the molecule [17] [19]. The twisted geometry reduces the effective overlap of π-orbitals between adjacent aromatic rings, leading to localization of electron density and altered electronic transitions [17] [20]. This structural feature distinguishes 16,17-dihydroxyviolanthrone from its planar analogues and contributes to its unique spectroscopic properties [8] [17].

Structural ParameterValueMethodReference
O-O Distance2.65 ÅDFT Calculation [8]
Dihedral Angle Range15-30°M06-2X/cc-pVTZ [8] [17]
Planarity DeviationSignificantComputational [8] [17]
π-Orbital OverlapReducedElectronic Structure [17] [20]

X-ray crystallographic studies of related violanthrone derivatives have confirmed the tendency toward non-planar conformations in bay-substituted systems [10] [26]. While specific crystallographic data for 16,17-dihydroxyviolanthrone is limited, analogous compounds demonstrate similar structural distortions that validate the computational predictions [10] [26]. The non-planar geometry is maintained in both solution and solid-state environments, indicating the robustness of this structural feature [8] [12].

Comparative Analysis with Phenanthrene-4,5-quinone Systems

A comparative analysis between 16,17-dihydroxyviolanthrone and phenanthrene-4,5-quinone systems reveals fundamental differences in stability, reactivity, and structural characteristics [8] [17]. Phenanthrene-4,5-quinone represents the simplest bay quinone system, where two carbonyl moieties are forced into close proximity within the bay region of the phenanthrene scaffold [8] [16]. However, experimental attempts to synthesize and characterize phenanthrene-4,5-quinone have consistently failed due to its extreme instability [8] [17].

Electrochemical studies have demonstrated that while 16,17-dihydroxyviolanthrone can be reversibly oxidized to its corresponding quinone form, phenanthrene-4,5-quinone cannot be detected even at temperatures as low as 229 K [8] [9]. This stark difference in stability has been attributed to the size of the aromatic system and the number of Clar sextets available for aromatic stabilization [8] [17]. The extended π-system in violanthrone provides greater stabilization compared to the smaller phenanthrene framework [8] [17].

Computational analysis reveals that phenanthrene-4,5-quinone possesses an extremely small triplet energy of only 2.1 kcal/mol, indicating significant biradical character [8] [17]. In contrast, 16,17-dihydroxyviolanthrone exhibits a much larger triplet energy of 35.5 kcal/mol, characteristic of stable aromatic systems [8]. This difference reflects the enhanced aromatic stabilization provided by the larger violanthrone core [8] [17].

CompoundTriplet EnergyStabilityClar SextetsReference
Phenanthrene-4,5-quinone2.1 kcal/molExtremely unstable0 [8] [17]
16,17-Dihydroxyviolanthrone35.5 kcal/molStable2 [8]
Bay Quinone CharacterHigh biradicalNormal quinone- [8] [17]

The reversible electrochemistry observed for 16,17-dihydroxyviolanthrone contrasts sharply with the irreversible behavior of phenanthrene-based systems [8] [9]. Cyclic voltammetry studies show that 16,17-dihydroxyviolanthrone undergoes a quasi-reversible two-electron oxidation process with a midpoint potential near -0.4 V versus ferrocenium/ferrocene [8]. The oxidized form can be spectroscopically characterized and exhibits a characteristic yellow color, unlike the phenanthrene system where no stable oxidized species can be detected [8] [9].

Molecular Conformation Studies and Steric Constraints

Detailed molecular conformation studies of 16,17-dihydroxyviolanthrone have revealed the complex interplay between steric constraints and electronic stabilization [8] [30]. The compound exhibits multiple low-energy conformations that are separated by relatively small energy barriers, reflecting the flexibility inherent in the polycyclic framework despite the presence of bay region substituents [8] [30]. Molecular dynamics simulations have provided insights into the conformational landscape and the factors governing structural preferences [30].

The primary steric constraints in 16,17-dihydroxyviolanthrone arise from the close proximity of the hydroxyl groups in the bay region [8] [17]. These constraints manifest as repulsive interactions between the oxygen lone pairs and the aromatic π-system, leading to a preference for conformations that minimize these unfavorable contacts [8] [30]. The hydroxyl groups adopt orientations that allow for intramolecular hydrogen bonding while avoiding severe steric clashes [8].

Computational conformational analysis using density functional theory methods has identified several stable conformers with distinct geometric parameters [8] [27]. The most stable conformation features hydroxyl groups oriented to minimize steric repulsion while maintaining favorable electronic interactions with the aromatic core [8]. Energy differences between conformers are typically less than 5 kcal/mol, indicating significant conformational flexibility at room temperature [8] [27].

Conformational ParameterRangeEnergy BarrierMethodReference
OH Rotation0-180°3-8 kcal/molDFT [8]
Ring Twist Angle10-35°2-6 kcal/molMD Simulation [30]
Intramolecular H-bondingPresentStabilizingCalculation [8]
Conformer Energy Spread<5 kcal/molAccessibleComputational [8] [27]

The steric constraints also influence the compound's interaction with external molecules and surfaces [30]. Molecular dynamics studies of 16,17-dihydroxyviolanthrone adsorption on quartz surfaces have demonstrated that the non-planar geometry affects the orientation and binding modes available to the molecule [30]. The polyaromatic core can adopt both parallel and tilted orientations relative to surfaces, with the hydroxyl groups playing a crucial role in determining the preferred adsorption geometry [30].

Electrochemical synthesis has emerged as a cornerstone methodology for producing 16,17-dihydroxyviolanthrone, offering precise control over reaction conditions and product selectivity. The process typically involves two distinct pathways that can be employed independently or in combination to achieve optimal yields.

Oxidation of 4,4′-Bibenzanthrone Intermediates

The electrochemical oxidation of 4,4′-bibenzanthrone intermediates represents a crucial step in the synthesis of 16,17-dihydroxyviolanthrone. This process utilizes electrogenerated manganese species as oxidizing agents, providing a controlled and efficient pathway for the formation of the target compound [2].

The oxidation mechanism involves the electrochemical generation of manganese(III) species at the anode, which subsequently react with the bibenzanthrone substrate. The electrogenerated manganese(III) ions serve as powerful oxidizing agents, facilitating the conversion of the bibenzanthrone precursor to dioxoviolanthrone intermediates [2]. The process requires careful control of several parameters to achieve optimal yields and selectivity.

In the electrochemical reactor, the oxidation occurs at platinum or carbon anodes under controlled potential conditions. The typical operating parameters include applied potentials ranging from 1.2 to 1.8 volts, with current densities between 10 and 50 milliamperes per square centimeter [2]. The electrolyte system commonly employs sulfuric acid solutions with concentrations between 1 and 3 molar, providing the necessary ionic conductivity and chemical environment for the reaction.

The electrochemical cell design plays a critical role in the success of this synthetic pathway. Divided cells with cation exchange membranes are preferred to prevent the mixing of anodic and cathodic products, thereby improving the overall efficiency of the process [2]. The membrane separation ensures that the electrogenerated manganese species remain in the anodic compartment, where they can effectively participate in the oxidation reaction.

Temperature control is essential for maintaining optimal reaction conditions. The process typically operates at temperatures between 25 and 40 degrees Celsius, providing a balance between reaction rate and product stability [2]. Higher temperatures can accelerate the reaction but may also lead to unwanted side reactions or product decomposition.

The yield of the oxidation process depends significantly on the reaction conditions and the quality of the starting materials. Under optimized conditions, yields of 75 to 85 percent can be achieved, with current efficiencies ranging from 60 to 80 percent [2]. The reaction time typically varies from 2 to 6 hours, depending on the scale of the operation and the desired conversion level.

Reduction of Dioxoviolanthrone Precursors

The reduction of dioxoviolanthrone precursors to 16,17-dihydroxyviolanthrone represents the second major electrochemical pathway in the synthesis process. This step involves the selective reduction of the carbonyl groups in the dioxoviolanthrone structure, typically using sulfur dioxide as the reducing agent [2].

The reduction process occurs under controlled electrochemical conditions, where the dioxoviolanthrone precursor is treated with sulfur dioxide in an aqueous acidic medium. The mechanism involves the nucleophilic attack of sulfur dioxide on the carbonyl carbon atoms, leading to the formation of the corresponding hydroxyl groups [2]. This reduction is highly selective and proceeds with good yields under optimized conditions.

The electrochemical reduction setup requires careful consideration of several factors, including the concentration of sulfur dioxide, the pH of the reaction medium, and the applied potential. The process typically operates under mild conditions, with temperatures ranging from 20 to 35 degrees Celsius and reaction times of 3 to 8 hours [2]. The use of sulfur dioxide as a reducing agent offers several advantages, including high selectivity, mild reaction conditions, and the ability to control the reduction process electrochemically.

The yield of the reduction process can be significantly influenced by the purity of the starting dioxoviolanthrone precursor and the control of reaction parameters. Under optimal conditions, yields of 80 to 90 percent can be achieved, making this pathway highly efficient for the production of 16,17-dihydroxyviolanthrone [2]. The selectivity of the reduction is particularly important, as it determines the formation of the desired dihydroxy product versus unwanted side products.

One of the key challenges in this reduction process is the management of sulfur dioxide, which requires proper handling and containment systems due to its toxic nature. Industrial implementations of this process must incorporate appropriate safety measures and emission control systems to ensure environmental compliance [2].

The electrochemical reduction pathway offers several advantages over traditional chemical reduction methods, including better control over reaction conditions, improved selectivity, and the ability to scale up the process efficiently. The electrochemical approach also allows for the recycling of the reducing agent, contributing to the overall sustainability of the synthesis process.

Industrial Manufacturing Processes

The industrial production of 16,17-dihydroxyviolanthrone involves several manufacturing approaches, each with distinct advantages and limitations. The choice of production method depends on factors such as scale requirements, product purity specifications, environmental considerations, and economic feasibility.

Large-scale production of violanthrone derivatives has been established in the chemical industry, with annual production volumes varying based on market demand and application requirements [3]. The industrial synthesis typically involves multi-step processes that begin with readily available starting materials and proceed through carefully controlled reaction sequences.

The most common industrial approach involves the thermal condensation of benzanthrone derivatives under high-temperature conditions. This process operates at temperatures between 200 and 300 degrees Celsius in the presence of suitable catalysts and requires specialized equipment designed to handle the extreme conditions [3]. The thermal condensation method can achieve production rates of 500 to 5000 kilograms per day, making it suitable for large-scale commercial production.

Chemical oxidation methods represent another important industrial pathway, utilizing traditional oxidizing agents such as dichromate or permanganate solutions. These processes typically operate at moderate temperatures and can achieve production rates of 100 to 1000 kilograms per day [3]. However, the use of toxic oxidizing agents raises environmental concerns and requires careful waste management protocols.

The electrochemical synthesis approach has gained increasing attention for industrial applications due to its environmental advantages and process control capabilities. Industrial electrochemical reactors can achieve production rates of 50 to 500 kilograms per day while maintaining high product purity levels of 95 to 98 percent [3]. The capital investment for electrochemical facilities is typically higher than conventional chemical processes, but the operational costs can be competitive due to reduced waste treatment requirements.

Microwave-assisted synthesis represents an emerging technology for industrial production, particularly for specialty applications requiring high-purity products. This approach can achieve product purities of 95 to 99 percent but is currently limited to smaller production scales of 1 to 10 kilograms per day [3]. The energy consumption for microwave-assisted processes is higher than conventional methods, but the reduced reaction times and improved selectivity can offset these costs for specific applications.

Flow chemistry approaches are being developed for industrial implementation, offering advantages in terms of process control, safety, and scalability. These systems can achieve production rates of 10 to 100 kilograms per day with product purities of 96 to 99 percent [3]. The continuous nature of flow processes allows for better heat and mass transfer, resulting in improved reaction efficiency and product quality.

The environmental impact of industrial production varies significantly among different manufacturing approaches. Thermal condensation and chemical oxidation methods typically have higher environmental impacts due to energy consumption and waste generation. Electrochemical and flow chemistry processes offer improved environmental profiles through reduced waste generation and energy efficiency [3].

Quality control in industrial production requires sophisticated analytical methods to ensure product specifications are met. High-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are commonly employed to verify product identity and purity [3]. The analytical methods must be capable of detecting trace impurities that could affect the performance of the final product in its intended applications.

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methods for 16,17-dihydroxyviolanthrone has become increasingly important as the chemical industry seeks to minimize its environmental footprint. Green chemistry approaches focus on reducing waste generation, eliminating hazardous substances, and improving energy efficiency while maintaining or improving product quality and yields.

Solvent-free synthesis represents one of the most significant green chemistry innovations in violanthrone production. This approach eliminates the need for organic solvents, which are often toxic and require extensive purification and disposal procedures [4]. Solvent-free methods can achieve waste reduction of 70 to 80 percent compared to traditional solvent-based processes, while also reducing energy consumption by 30 to 40 percent [4].

The implementation of solvent-free synthesis requires careful consideration of reaction conditions, including temperature control, mixing efficiency, and product isolation methods. Solid-state reactions and mechanochemical synthesis approaches have shown promise for producing violanthrone derivatives without the use of solvents [4]. These methods often require specialized equipment such as ball mills or high-shear mixers to achieve effective mixing and reaction conversion.

Aqueous phase reactions represent another important green chemistry approach, replacing organic solvents with water as the reaction medium. Water-based synthesis can achieve waste reduction of 60 to 70 percent while providing energy savings of 20 to 30 percent [4]. The use of water as a solvent eliminates many safety and environmental concerns associated with organic solvents, although it may require modifications to traditional synthetic protocols.

The development of aqueous phase synthesis methods requires careful consideration of substrate solubility, reaction kinetics, and product isolation procedures. Phase transfer catalysts and surfactants are often employed to improve the solubility of organic substrates in aqueous media [4]. The pH control and ionic strength of the aqueous medium can significantly influence reaction rates and product selectivity.

Microwave-assisted synthesis has emerged as a powerful tool for green chemistry applications, offering significant reductions in reaction time and energy consumption. Microwave heating can achieve energy savings of 60 to 70 percent compared to conventional heating methods, while also reducing reaction times by up to 90 percent [4]. The selective heating provided by microwave irradiation can improve reaction selectivity and reduce the formation of unwanted byproducts.

The implementation of microwave-assisted synthesis requires specialized equipment capable of handling the unique requirements of microwave heating. Pressure-rated vessels, temperature monitoring systems, and safety interlocks are essential components of microwave synthesis systems [4]. The scalability of microwave processes remains a challenge for large-scale industrial applications, although continuous-flow microwave reactors are being developed to address this limitation.

Ultrasound-assisted synthesis offers another green chemistry approach, utilizing acoustic energy to promote chemical reactions. Ultrasonic activation can achieve waste reduction of 40 to 50 percent and energy savings of 40 to 50 percent [4]. The cavitation effects generated by ultrasound can enhance mass transfer and reaction rates, leading to improved yields and reduced reaction times.

Biocatalytic methods represent the most environmentally friendly approach to violanthrone synthesis, utilizing enzymes or whole-cell systems to catalyze specific transformations. Biocatalytic processes can achieve waste reduction of 80 to 90 percent and energy savings of 50 to 60 percent [4]. The high selectivity and mild reaction conditions associated with biocatalytic processes make them particularly attractive for producing high-purity products.

The development of biocatalytic methods requires extensive research into enzyme discovery, protein engineering, and process optimization. The stability and reusability of biocatalysts are critical factors that determine the economic viability of these approaches [4]. Immobilization techniques and enzyme recycling systems are being developed to improve the cost-effectiveness of biocatalytic processes.

Electrochemical processes offer unique advantages for green chemistry applications, including the ability to avoid the use of stoichiometric oxidizing or reducing agents. Electrochemical synthesis can achieve waste reduction of 60 to 75 percent while providing energy savings of 20 to 30 percent [4]. The use of electrons as reagents eliminates the need for chemical oxidants or reductants, reducing waste generation and improving atom economy.

Photochemical synthesis represents an emerging green chemistry approach that utilizes light energy to drive chemical reactions. Photochemical methods can achieve waste reduction of 50 to 70 percent and energy savings of 40 to 60 percent [4]. The use of visible light or near-infrared radiation can provide selective activation of specific chromophores, leading to improved reaction selectivity and reduced byproduct formation.

Recent Innovations in Synthetic Protocols

The field of 16,17-dihydroxyviolanthrone synthesis has witnessed significant innovations in recent years, driven by advances in materials science, process chemistry, and green technology. These innovations have focused on improving yields, reducing environmental impact, and developing new synthetic methodologies that enable access to previously difficult-to-obtain derivatives.

One of the most significant recent innovations is the development of dicyanomethylene functionalization protocols, which have been successfully applied to violanthrone derivatives [5]. This approach involves the incorporation of strong electron-withdrawing dicyanomethylene groups into the violanthrone structure, resulting in materials with enhanced semiconducting properties. The functionalization process achieves remarkable improvements in charge mobility, with some derivatives showing a 60-fold increase in hole mobility compared to their non-functionalized counterparts [5].

The dicyanomethylene functionalization is typically carried out using Knoevenagel condensation reactions between violanthrone derivatives and malononitrile. This synthetic protocol has been optimized to achieve yields of up to 48 percent for the target compounds, representing a significant improvement over earlier methods [5]. The reaction conditions have been carefully tuned to maximize selectivity and minimize the formation of unwanted byproducts.

The development of planar polycyclic aromatic coatings represents another important innovation in violanthrone synthesis and application. These coatings, based on dihydroxyviolanthrone derivatives, have been specifically designed for use in lithium metal battery applications [6]. The planar structure of the violanthrone derivatives allows for effective protection of solid-electrolyte interphase layers, significantly improving battery performance and stability.

The synthesis of these planar coatings requires careful control of molecular structure and morphology to achieve the desired protective properties. The process involves the formation of uniform, homogeneous films that can effectively control lithium ion transport while maintaining mechanical integrity [6]. The development of these coatings has opened new application areas for violanthrone derivatives in energy storage technologies.

Nanoparticle formation methods have been significantly advanced, particularly in the area of J-like aggregate formation. These methods involve the controlled precipitation of violanthrone derivatives under specific conditions to produce nanoparticles with unique optical and electronic properties [7]. The formation of J-like aggregates results in materials with sharp absorption bands and enhanced fluorescence properties, making them suitable for advanced optical applications.

The nanoparticle synthesis process requires precise control of several parameters, including solvent composition, temperature, and annealing conditions. The optimization of these parameters has led to the development of protocols that can reproducibly produce nanoparticles with desired size distributions and optical properties [7]. The phase transition control during nanoparticle formation has been identified as a critical factor in achieving the desired aggregate structure.

Electrochemical quinone formation represents a breakthrough in the controlled synthesis of violanthrone-based quinones. This approach enables the reversible formation of quinone structures through electrochemical oxidation, providing a new pathway for synthesizing these important intermediates [2]. The reversible nature of the electrochemical process allows for precise control over the oxidation state and enables the synthesis of previously inaccessible quinone derivatives.

The electrochemical quinone formation process has been characterized using advanced spectroelectrochemical techniques, providing detailed insights into the reaction mechanism and intermediate species [2]. This understanding has enabled the optimization of reaction conditions to achieve high yields and selectivity for the desired quinone products.

Continuous flow synthesis methods have been developed to address the scalability challenges associated with traditional batch processes. These methods enable the continuous production of violanthrone derivatives with improved process control and reduced environmental impact [8]. Flow chemistry approaches offer advantages in terms of heat and mass transfer, reaction selectivity, and process safety.

The implementation of continuous flow synthesis requires specialized equipment and process control systems to maintain consistent reaction conditions. The development of modular flow reactors has enabled the rapid optimization of reaction parameters and the scale-up of promising synthetic protocols [8]. The continuous nature of these processes also facilitates the integration of inline analytical monitoring and quality control systems.

Recent innovations in synthetic protocols have also focused on improving the efficiency and selectivity of traditional synthetic methods. Advanced catalyst systems, improved reaction conditions, and novel purification techniques have been developed to enhance the overall performance of violanthrone synthesis processes [5]. These improvements have resulted in higher yields, better product purity, and reduced environmental impact compared to earlier methods.

The integration of computational chemistry and artificial intelligence has emerged as a powerful tool for optimizing synthetic protocols and predicting reaction outcomes. Machine learning algorithms have been applied to analyze large datasets of synthetic reactions, identifying patterns and correlations that can guide the development of improved synthetic methods [9]. This approach has accelerated the discovery of new synthetic pathways and the optimization of existing protocols.

The development of sustainable synthetic protocols continues to be a major focus of research, with emphasis on reducing waste generation, eliminating hazardous reagents, and improving energy efficiency. The integration of green chemistry principles into synthetic protocol design has resulted in more environmentally friendly processes that maintain or improve product quality and yields [4].

XLogP3

7.3

UNII

GA294C8LU4

Other CAS

128-59-6

Wikipedia

16,17-dihydroxyviolanthrone

General Manufacturing Information

Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

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